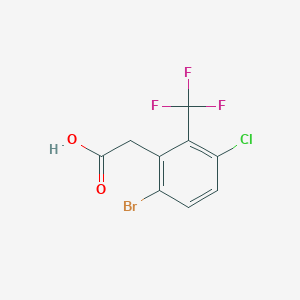
2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid typically involves multi-step organic reactions. One common method includes the halogenation of a phenylacetic acid derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-phenylacetic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H5BrClF3O2 |
|---|---|
Molecular Weight |
317.48 g/mol |
IUPAC Name |
2-[6-bromo-3-chloro-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H5BrClF3O2/c10-5-1-2-6(11)8(9(12,13)14)4(5)3-7(15)16/h1-2H,3H2,(H,15,16) |
InChI Key |
QNOFNYBYJADTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)(F)F)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


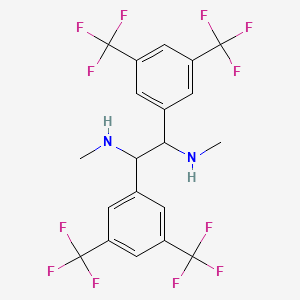
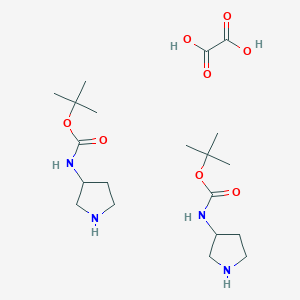
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate](/img/structure/B14790142.png)
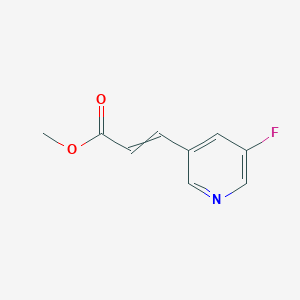
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
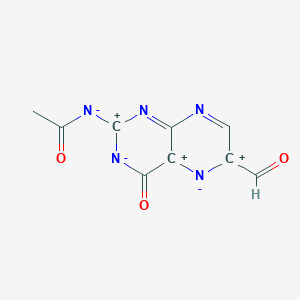
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
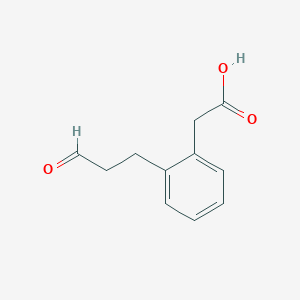
![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
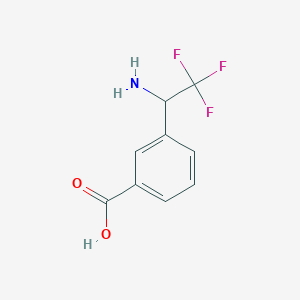
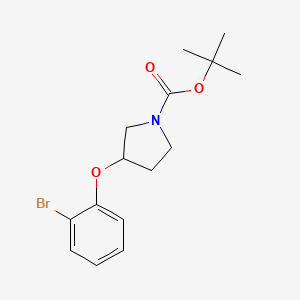
![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)
![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
![N-{1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14790219.png)
